Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
CAS No.: 947533-64-4
Cat. No.: VC16940176
Molecular Formula: C10H9F2IO3
Molecular Weight: 342.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947533-64-4 |
|---|---|
| Molecular Formula | C10H9F2IO3 |
| Molecular Weight | 342.08 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate |
| Standard InChI | InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3 |
| Standard InChI Key | RYVJOPUHWCJQRR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate, reflects its esterified acetic acid backbone substituted with two fluorine atoms and a 4-iodophenoxy group. The presence of fluorine and iodine introduces distinct electronic and steric effects:
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Fluorine atoms: Enhance metabolic stability and lipophilicity due to their strong electronegativity and small atomic radius .
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Iodine substituent: Provides a heavy atom useful for radiolabeling applications and facilitates cross-coupling reactions in synthetic chemistry .
The Standard InChI key (InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8) confirms the connectivity of atoms, with the ethyl ester group () attached to the difluoroacetate moiety.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.08 g/mol | |
| IUPAC Name | ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate | |
| LogP (Partition Coefficient) | Estimated 2.36 (analogous to fluoro-derivative ) |
Synthesis Pathways
General Synthetic Strategy
The synthesis typically involves a multi-step protocol starting from readily available precursors:
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Formation of the difluoroacetic acid derivative: Ethyl difluoroiodoacetate (CAS 7648-30-8) serves as a key intermediate, synthesized via halogen exchange or esterification of difluoroacetic acid .
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Nucleophilic aromatic substitution: Reacting the difluoroacetate derivative with 4-iodophenol in the presence of a base (e.g., KCO) to form the phenoxy linkage.
A representative procedure adapted from Taguchi et al. involves:
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Reagents: Ethyl difluoroiodoacetate, 4-iodophenol, dimethyl sulfoxide (DMSO), copper powder.
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Conditions: Room temperature, 20-hour reaction time.
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Workup: Extraction with ethyl acetate, drying over NaSO, and purification via silica gel chromatography .
Table 2: Optimized Synthesis Conditions
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | DMSO/Water | ~59% | |
| Catalyst | Copper powder | N/A | |
| Purification | Hexanes/EtOAc (70:30) | 363 mg |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s iodine atom enables its use in radiolabeling, particularly for positron emission tomography (PET) tracers. For example, its incorporation into kinase inhibitors allows real-time tracking of drug distribution in vivo.
Materials Science
In polymer chemistry, the difluoroacetate moiety enhances thermal stability and chemical resistance. Patent literature highlights its role in synthesizing fluorinated surfactants and coatings .
Cross-Coupling Reactions
The iodine substituent participates in Ullmann-type couplings and Suzuki-Miyaura reactions, facilitating the construction of biaryl structures prevalent in agrochemicals .
| Parameter | Requirement | Source |
|---|---|---|
| Shipping Classification | Excepted Quantity (Air) | |
| Storage Temperature | 2–8°C (under inert atmosphere) |
Comparative Analysis with Analogues
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
The fluoro-analogue (CAS 807368-70-3) lacks iodine but shares similar reactivity. Key differences include:
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